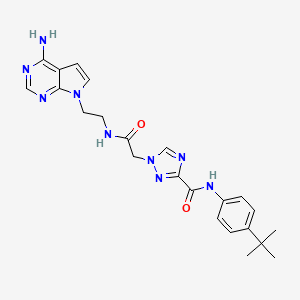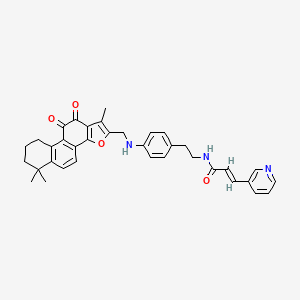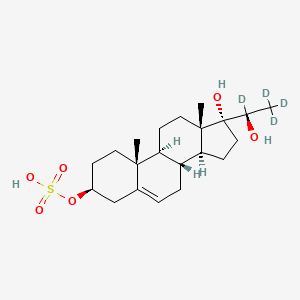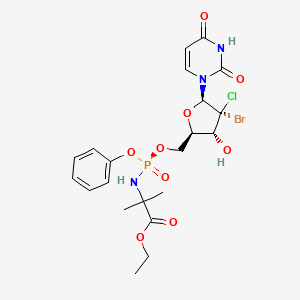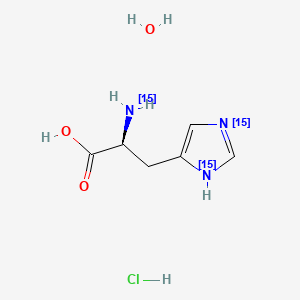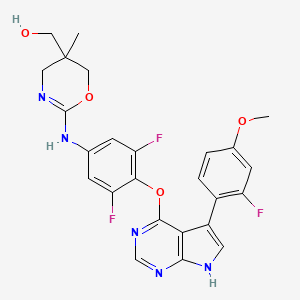
Loxoprofen-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loxoprofen-d4 is a deuterium-labeled version of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties . Loxoprofen itself is a propionic acid derivative and is commonly used to treat pain and inflammation in musculoskeletal conditions . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen-d4 involves the incorporation of deuterium atoms into the Loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) or deuterated organic solvents in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
化学反応の分析
Types of Reactions
Loxoprofen-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Loxoprofen-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Loxoprofen under different conditions.
Biology: Employed in biological studies to investigate the metabolism and distribution of Loxoprofen in biological systems.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of Loxoprofen, aiding in the development of more effective and safer NSAIDs.
Industry: Applied in the pharmaceutical industry for quality control and formulation development of Loxoprofen-based medications
作用機序
Loxoprofen-d4, like Loxoprofen, is a prodrug that is rapidly metabolized to its active trans-alcohol form. This active form is a potent and non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever .
類似化合物との比較
Loxoprofen-d4 can be compared to other deuterium-labeled NSAIDs and non-deuterated NSAIDs:
Ibuprofen-d3: Another deuterium-labeled NSAID used in similar pharmacokinetic studies.
Naproxen-d3: A deuterium-labeled version of Naproxen, used for similar research purposes.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where detailed analysis of drug behavior is required .
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
2-[4-[(2,2,3,3-tetradeuterio-5-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i2D2,3D2 |
InChIキー |
YMBXTVYHTMGZDW-RRVWJQJTSA-N |
異性体SMILES |
[2H]C1(CC(=O)C(C1([2H])[2H])CC2=CC=C(C=C2)C(C)C(=O)O)[2H] |
正規SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


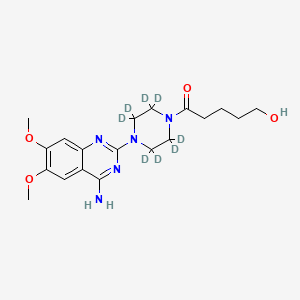
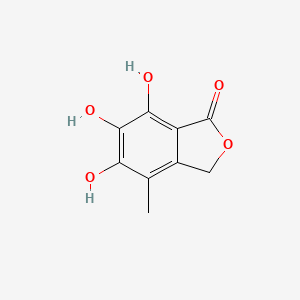
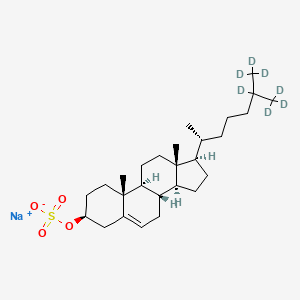
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
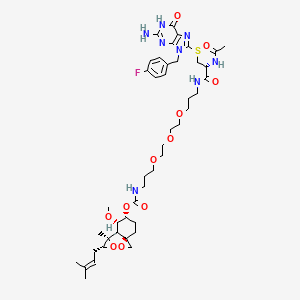

![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
